molecular formula C8H7ClF2O B3094940 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene CAS No. 1261554-69-1

2-Chloro-1-(difluoromethoxy)-4-methyl-benzene

Cat. No.: B3094940
CAS No.: 1261554-69-1
M. Wt: 192.59 g/mol
InChI Key: PYTIPHTVYZLXJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)-4-methyl-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a chlorine atom, two fluorine atoms, and a methoxy group attached to a benzene ring

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-methyl-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For 2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, it has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene typically involves halogenation and methoxylation reactions. One common method is the reaction of 4-methylphenol with chlorodifluoromethane in the presence of a base, followed by chlorination using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.

Chemical Reactions Analysis

2-Chloro-1-(difluoromethoxy)-4-methyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s halogenated structure plays a key role in its activity.

Comparison with Similar Compounds

2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can be compared with other halogenated aromatic compounds, such as:

    2-Chloro-1-(difluoromethoxy)-4-methoxybenzene: Similar in structure but with a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.

    2-Chloro-1,1-difluoroethylene: A simpler compound with only chlorine and fluorine atoms, used in different industrial applications.

    2-Chloro-1,1-difluoroethane: Another related compound with different physical and chemical properties, used as a refrigerant and in other industrial processes.

Properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTIPHTVYZLXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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